molecular formula C16H20O3 B14476692 3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one CAS No. 66166-53-8

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one

Cat. No.: B14476692
CAS No.: 66166-53-8
M. Wt: 260.33 g/mol
InChI Key: MFYNDOIETYOCBM-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a 4-methoxyphenyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one typically involves the reaction of 4-methoxybenzaldehyde with cyclopentanone in the presence of a base, followed by the addition of a butanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone derivatives: Compounds like cyclopentanone and its substituted analogs.

    Methoxyphenyl compounds: Compounds containing the methoxyphenyl group, such as anisole and 4-methoxybenzaldehyde.

Uniqueness

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

66166-53-8

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one

InChI

InChI=1S/C16H20O3/c1-3-15(12-4-7-13(17)10-12)16(18)11-5-8-14(19-2)9-6-11/h5-6,8-9,12,15H,3-4,7,10H2,1-2H3

InChI Key

MFYNDOIETYOCBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(=O)C1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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